molecular formula C34H42O22 B11936381 Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Cat. No.: B11936381
M. Wt: 802.7 g/mol
InChI Key: CZEPGRFOSIXBAN-JVZAQKPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside: is a flavonoid glycoside compound. It is a derivative of isorhamnetin, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside typically involves the glycosylation of isorhamnetin. The process includes the use of glycosyl donors and acceptors under specific reaction conditions. Commonly, the glycosylation reaction is carried out in the presence of catalysts such as Lewis acids or enzymes to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as the seeds of Lepidium apetalum Willd . The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .

Mechanism of Action

The mechanism of action of Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Properties

Molecular Formula

C34H42O22

Molecular Weight

802.7 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C34H42O22/c1-49-14-4-10(2-3-12(14)37)30-31(56-34-29(48)25(44)21(40)17(8-36)54-34)23(42)19-13(38)5-11(6-15(19)52-30)51-33-28(47)26(45)22(41)18(55-33)9-50-32-27(46)24(43)20(39)16(7-35)53-32/h2-6,16-18,20-22,24-29,32-41,43-48H,7-9H2,1H3/t16-,17-,18-,20-,21-,22-,24+,25+,26+,27-,28-,29-,32-,33-,34+/m1/s1

InChI Key

CZEPGRFOSIXBAN-JVZAQKPVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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